molecular formula C19H26N2O4S B11301485 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B11301485
M. Wt: 378.5 g/mol
InChI Key: OSOQSVXZVVMVJM-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a pyrrole-based sulfonamide derivative with a branched amide substituent. Its structure comprises a 1H-pyrrole core substituted with a 2-methoxyethyl group at position 1, methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, and a 2-methylpropanamide moiety at position 2. The phenylsulfonyl group introduces strong electron-withdrawing effects, while the methoxyethyl and branched amide groups may influence solubility and steric interactions.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C19H26N2O4S/c1-13(2)19(22)20-18-17(14(3)15(4)21(18)11-12-25-5)26(23,24)16-9-7-6-8-10-16/h6-10,13H,11-12H2,1-5H3,(H,20,22)

InChI Key

OSOQSVXZVVMVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)CCOC)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Sulfonylation

The phenylsulfonyl group preferentially occupies the 3-position due to steric and electronic factors . Meta-directing effects from the methyl groups at positions 4 and 5 enhance sulfonylation at C3.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystallinity of the final amide.

Scalability Considerations

  • Catalyst Recycling : Tetra(n-butyl)ammonium hydrogensulfate can be recovered from the aqueous phase for reuse.

  • Solvent Choice : Replacing DMF with acetonitrile reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to optimize the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler amide or alcohol.

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Variations

The compound’s closest structural analog is N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS: 951954-51-1, ), which differs in two key aspects:

Sulfonyl Group : The target compound has a phenylsulfonyl group, while the analog features a 4-methylphenylsulfonyl substituent. This difference reduces the molecular weight by ~14 Da (due to the absence of a methyl group) and alters electronic properties.

Amide Chain: The target compound’s 2-methylpropanamide (isobutyramide) group is structurally distinct from the analog’s butanamide, though both share the same molecular formula (C₄H₉NO). The branched chain in 2-methylpropanamide may increase steric hindrance.

Physicochemical Properties

A comparison of estimated properties is outlined below:

Compound Molecular Formula (Estimated) Molecular Weight (Estimated) Key Substituents Notable Features
Target Compound C₁₉H₂₅N₂O₄S 377.5 Phenylsulfonyl, 2-methylpropanamide Branched amide, electron-withdrawing sulfonyl
Analog () C₂₀H₂₈N₂O₄S 392.5 4-Methylphenylsulfonyl, butanamide Enhanced lipophilicity from methyl group
(S)-N-[3-...]propanamide () C₃₁H₃₄Cl₂FN₅O₃S 678.7 Dichlorophenyl, pyridinyl Higher MW, halogenated aromatic rings
Chromenone derivative () C₂₇H₂₀F₂N₄O₄S 558.5 Fluorophenyl, chromenone Rigid fused-ring system, high MP (175–178°C)

Key Observations :

  • Melting Points: Bulkier or rigid structures (e.g., chromenone in ) exhibit higher melting points compared to flexible analogs like the target compound.
  • Synthesis Yields : Analogous compounds synthesized via coupling reactions (e.g., , 60% yield) suggest that steric hindrance from branched amides or sulfonyl groups may reduce yields.

Research Implications and Gaps

Its phenylsulfonyl group may enhance binding to hydrophobic enzyme pockets.

Electronic Effects : The phenylsulfonyl group’s electron-withdrawing nature could stabilize negative charges or influence reactivity in synthetic pathways.

Data Limitations : Critical parameters such as melting point, solubility, and biological activity remain unreported. Future studies should prioritize experimental characterization.

Biological Activity

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide (CAS Number: 1010879-80-7) is a complex organic compound characterized by a pyrrole ring substituted with various functional groups, including a sulfonyl moiety. This compound has attracted attention due to its potential biological activities, which may offer therapeutic applications in fields such as oncology and immunology.

PropertyValue
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
StructureStructure
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that the compound may modulate cellular pathways involved in cell growth and apoptosis. The sulfonyl group is believed to participate in hydrogen bonding with proteins, potentially influencing their conformation and activity.

Case Studies and Research Findings

  • Monoclonal Antibody Production : A study demonstrated that related pyrrole compounds could enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP production. This suggests that similar mechanisms might be applicable to this compound, promoting higher yields of therapeutic proteins while maintaining cell viability .
  • Anti-Cancer Potential : Research indicates that compounds with similar structural motifs exhibit anti-cancer properties by inducing apoptosis in cancer cells. The presence of the phenylsulfonyl group may enhance the compound's ability to interact with specific cancer-related proteins, potentially leading to therapeutic benefits.
  • Inflammatory Response Modulation : The compound's structural features suggest it may possess anti-inflammatory properties. Compounds with sulfonamide functionalities have been shown to inhibit pro-inflammatory cytokines, which could be relevant for treating diseases characterized by chronic inflammation.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameActivity TypeReference
4-(2,5-Dimethyl-1H-pyrrol-1-yl) methylpropanamidemAb ProductionPMC8061942
N-tert-butyl nitroneAnti-inflammatoryScience.gov
N-[1-(2-methoxyethyl)-4,5-dimethylpyrrole]Anti-cancer

Q & A

Basic: What are the key steps and methodological considerations for synthesizing this compound?

Answer:
The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

  • Functional group introduction : The sulfonyl group is typically introduced via sulfonation of the pyrrole ring using a sulfonating agent (e.g., phenylsulfonyl chloride) under anhydrous conditions .
  • Amide coupling : The terminal amide is formed via coupling reactions (e.g., using EDC/HOBt or DCC) in solvents like dichloromethane or ethanol, with triethylamine as a catalyst to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization requires monitoring reaction progress via TLC and adjusting temperature (typically 0–60°C) .

Basic: How is structural elucidation performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the pyrrole ring (e.g., methoxyethyl, dimethyl, sulfonyl groups) and confirm the amide linkage .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., C₂₃H₂₉N₃O₄S, expected ~443.6 g/mol) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, critical for confirming stereochemistry and intramolecular interactions.

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or target selectivity. Methodological solutions include:

  • Dose-response profiling : Conduct kinetic studies (e.g., IC₅₀, Kd) across multiple concentrations to establish activity thresholds .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity, cellular viability assays for cytotoxicity) .
  • Structural-activity relationship (SAR) : Compare analogs (e.g., substituent variations on the phenylsulfonyl group) to isolate critical functional groups . For example, replacing the methoxyethyl group with a propyl chain reduces hydrophilicity, altering membrane permeability .

Advanced: How can computational methods enhance the design of derivatives with improved target binding?

Answer:
Computational workflows integrate:

  • Molecular docking : Tools like AutoDock Vina predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl group’s interaction with polar residues (e.g., arginine) .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (software: GROMACS). Monitor RMSD fluctuations to identify critical binding motifs .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., methylpropanamide chain length) with activity .

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

Answer:
Challenges include low crystal quality and twinning. Solutions involve:

  • Crystallization optimization : Screen solvents (e.g., DMSO/water) and additives (e.g., PEG) to improve crystal habit .
  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disordered moieties (e.g., methoxyethyl group) .
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning, while restraints on anisotropic displacement parameters improve model accuracy .

Advanced: How do reaction mechanisms differ between this compound and its structural analogs?

Answer:
Mechanistic divergences arise from substituent electronic effects:

  • Sulfonamide reactivity : The phenylsulfonyl group in the target compound stabilizes intermediates via resonance, whereas analogs with electron-withdrawing groups (e.g., nitro) accelerate nucleophilic substitution .
  • Amide hydrolysis : The tertiary amide in the target compound resists hydrolysis under physiological pH, unlike primary amides in analogs (e.g., N-{3-[4-nitrophenyl]sulfonyl}-4,5-dimethylpyrrole}) .
  • Oxidation susceptibility : The methoxyethyl group is prone to oxidation (e.g., with KMnO₄), requiring inert atmospheres during synthesis .

Advanced: What strategies validate the compound’s purity and stability in long-term storage?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect degradation products (e.g., sulfonic acid from sulfonyl group hydrolysis) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for structural changes (e.g., amide bond cleavage) .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates suitability for room-temperature storage) .

Advanced: How does the compound’s logD and solubility profile influence in vitro assay design?

Answer:

  • logD (pH 7.4) : Predicted ~2.5 (via ChemAxon), indicating moderate lipophilicity. Use DMSO stock solutions (<10 mM) diluted in assay buffer to avoid precipitation .
  • Solubility enhancement : For cell-based assays, employ cyclodextrins or surfactants (e.g., Tween-80) to maintain bioactivity .
  • Membrane permeability : The methoxyethyl group enhances aqueous solubility, making it suitable for polar target screens (e.g., extracellular enzymes) .

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